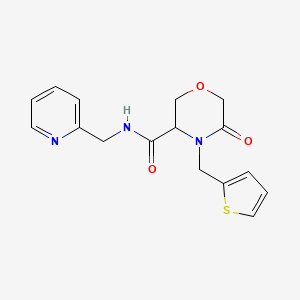![molecular formula C16H18N4O4S B2530588 ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1428374-68-8](/img/structure/B2530588.png)
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, is a complex organic molecule that likely contains several functional groups, including an oxazine ring, a pyrazole moiety, and thiazole and carboxylate groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be useful in understanding the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described using a 3+2 annulation method, starting with (E)-ethyl 2-benzylidene-3-oxobutanoate and reacting it with phenylhydrazine hydrochloride in acetic acid under reflux conditions to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been achieved by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques are crucial for determining the 3D structure of the compound and verifying the presence of specific functional groups and their arrangements.
Chemical Reactions Analysis
The papers describe the reactivity of related compounds, such as the formation of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives . These reactions highlight the potential for the target compound to undergo various transformations, depending on the nature of the reagents and reaction conditions used.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target compound are not discussed in the provided papers, the characterization of related compounds through DPPH and hydroxyl radical scavenging methods suggests potential antioxidant properties . The physical properties such as solubility, melting point, and stability can be inferred from similar compounds and would require empirical determination for the compound .
科学的研究の応用
Synthesis and Biological Activity
Preparation and Reactions of Heterocyclic Compounds : Studies have detailed the synthesis of heterocyclic compounds with potential biocidal properties against a range of microorganisms. For instance, Youssef et al. (2011) reported on the preparation of compounds through hydrolysis and cyclization reactions, demonstrating significant biological activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Unexpected Reactions and Mechanism Studies : Research by Ledenyova et al. (2018) explored the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering unexpected reaction pathways and mechanisms, which were confirmed through X-ray analysis and HPLC/MS studies (Ledenyova et al., 2018).
Anti-tumor Agents and Molecular Modeling : Nassar et al. (2015) conducted a study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their efficacy as anti-tumor agents. Their research included molecular modeling to support the structure of synthesized compounds and demonstrated significant effects against mouse tumor model cancer cell lines (Nassar et al., 2015).
Synthesis Methodologies
Microwave-assisted Synthesis : A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules, investigating their biological activities. This research highlighted the efficiency of microwave-assisted methods in the synthesis of compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Synthesis and Cyclization Reactions : Eldin (1999) detailed the reactions of cyanothioacetamide derivatives for the synthesis of new annelated pyran, thiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives, evaluating their antimicrobial activity. This work underscores the versatility of these compounds in synthesizing a variety of heterocyclic derivatives with potential biological applications (Eldin, 1999).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-12(9)18-16(25-11)19-13(21)10-8-17-20-6-3-7-24-14(10)20/h8-9H,2-7H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQDRFJGUHVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C4N(CCCO4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)
![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)